molecular formula C14H15N3O3 B1363927 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 54608-93-4

5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B1363927
CAS RN: 54608-93-4
M. Wt: 273.29 g/mol
InChI Key: QCKSSCILOJWUDG-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C14H15N3O3 and a molecular weight of 273.3 . It is categorized as a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is represented by the canonical SMILES string: C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)N+[O-] . This indicates that the molecule consists of a cyclohexyl group attached to an oxadiazole ring, which is further substituted with a 4-nitrophenyl group.


Physical And Chemical Properties Analysis

The exact mass of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is 273.11100 . It has 5 hydrogen bond acceptors and no hydrogen bond donors .

Scientific Research Applications

Antibacterial and Antifungal Properties

1,3,4-Oxadiazoles, including derivatives similar to 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, have demonstrated significant biological effects, such as antibacterial and antifungal activities. For instance, some 1,3,4-oxadiazole derivatives have shown remarkable antibacterial activities against bacteria like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017). Another study synthesized various S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, which exhibited significant antibacterial potential against both gram-negative and gram-positive bacteria (Aziz‐ur‐Rehman et al., 2013).

Central Nervous System (CNS) Depressant Activity

Substituted 1,3,4-oxadiazoles have been evaluated for their potential CNS depressant activities. Certain derivatives showed promising antidepressant, anticonvulsant, and antianxiety activity without neurotoxicity, indicating the potential for developing compounds with significant CNS depressant properties (Singh et al., 2012).

Cytotoxicity in Cancer Research

1,3,4-oxadiazole derivatives have also been assessed for their cytotoxic effects. For instance, certain synthesized compounds exhibited potent cytotoxicity against human breast cancer cells (MCF-7), suggesting their potential use in cancer research and therapy (Ghoorbannejad et al., 2021).

Material Science and Corrosion Inhibition

In the field of material science, oxadiazole derivatives have been explored as agents for controlling mild steel dissolution. Studies showed that certain oxadiazole derivatives effectively inhibited corrosion in specific environments, demonstrating their utility in corrosion protection and material preservation (Kalia et al., 2020).

properties

IUPAC Name

5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-17(19)12-8-6-10(7-9-12)13-15-14(20-16-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKSSCILOJWUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367492
Record name 5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

CAS RN

54608-93-4
Record name 5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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